molecular formula C12H18O5 B14550970 Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate CAS No. 61692-24-8

Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate

Cat. No.: B14550970
CAS No.: 61692-24-8
M. Wt: 242.27 g/mol
InChI Key: NGGWQSPUCRBKNO-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H18O5. It is a diester derivative of cyclohexane, featuring two ester groups and a ketone group on the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate typically involves the esterification of the corresponding diacid or its derivatives. One common method is the reaction of cyclohexane-1,2-dicarboxylic anhydride with ethanol in the presence of an acid catalyst. The reaction proceeds under reflux conditions, leading to the formation of the diester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products

Scientific Research Applications

Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding diacid, which can then participate in further biochemical pathways. The ketone group can also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl cyclohexane-1,2-dicarboxylate
  • Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate
  • Diethyl (1R,2R)-cyclobutane-1,2-dicarboxylate

Uniqueness

Diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate is unique due to the presence of both ester and ketone functional groups on the cyclohexane ring.

Properties

CAS No.

61692-24-8

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

diethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C12H18O5/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h9-10H,3-7H2,1-2H3/t9-,10-/m1/s1

InChI Key

NGGWQSPUCRBKNO-NXEZZACHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OCC

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.